N,N'-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide)
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Overview
Description
N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) is an organic compound characterized by the presence of bromine, methoxy, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) typically involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) may involve larger-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(4-bromophenyl)methanediyl]bis(3-methylbenzamide)
- N,N’-[(4-bromophenyl)methanediyl]bis(4-methoxybenzamide)
- N,N’-[(4-bromophenyl)methanediyl]bis(2-chlorobenzamide)
Uniqueness
N,N’-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) is unique due to its specific combination of bromine, methoxy, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)-[(2-methoxybenzoyl)amino]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-19-9-5-3-7-17(19)22(27)25-21(15-11-13-16(24)14-12-15)26-23(28)18-8-4-6-10-20(18)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSPVKSKOHEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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